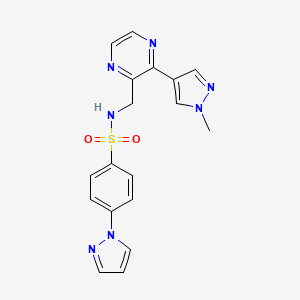
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17N7O2S and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C18H17N7O2S
- Molecular Weight : 395.44 g/mol
The unique arrangement of pyrazole and pyrazin moieties in its structure contributes to its biological activity, particularly in targeting various enzymes and receptors.
Research indicates that compounds with similar structures often exhibit:
- Anticancer properties : Many pyrazole derivatives have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Enzyme modulation : The compound may interact with specific enzymes, potentially altering their activity and affecting metabolic pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, a review on pyrazole derivatives indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) .
Enzyme Inhibition
The compound's structural features may enhance its binding affinity to specific targets. For example, compounds with similar pyrazole structures have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .
Study on Pyrazole Derivatives
In a comparative study focusing on pyrazole derivatives, several compounds were synthesized and evaluated for their anticancer properties. Notably:
- A derivative demonstrated an IC50 of 0.07 µM against H322 carcinoma cells, indicating potent inhibitory effects compared to standard treatments .
Structure-Activity Relationship (SAR)
The structural variations among pyrazole derivatives significantly influence their biological activities. For instance, the introduction of specific substituents can enhance lipophilicity and metabolic stability, leading to improved efficacy against targeted diseases .
科学的研究の応用
Antileishmanial Properties
Research indicates that derivatives of benzenesulfonamides, including those featuring pyrazole moieties, exhibit significant antileishmanial activity. A study reported the synthesis and evaluation of various 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania infantum and Leishmania amazonensis. The findings showed that certain derivatives had an active profile comparable to existing treatments like pentamidine but with lower cytotoxicity. Compounds such as 3b and 3e demonstrated IC50 values of 0.059 mM and 0.065 mM against L. infantum, indicating their potential as new therapeutic agents for leishmaniasis treatment .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. In a broader context, pyrazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were shown to possess notable antimicrobial effects against various pathogens, suggesting that similar compounds could be explored for their efficacy against resistant strains .
Synthesis and Structural Insights
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. The process may include:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate carbonyl compounds.
- Synthesis of the Pyrazinylmethyl Group : This can involve cyclization reactions to form the pyrazine ring.
- Coupling with Benzenesulfonamide : The final product is obtained through nucleophilic substitution reactions involving the benzene sulfonamide derivative.
The structural complexity of the compound allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.
| Compound | Target Organism | IC50 (mM) | Notes |
|---|---|---|---|
| 3b | L. infantum | 0.059 | Comparable to pentamidine |
| 3e | L. amazonensis | 0.072 | Lower cytotoxicity observed |
| Other Derivatives | Various Pathogens | Varies | Antibacterial and antifungal activity noted |
Insights from Recent Studies
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole-based compounds. For example, variations in electronic properties and lipophilicity significantly affect their interaction with parasitic targets . Moreover, molecular modeling studies have provided insights into optimizing these compounds for better efficacy against specific pathogens.
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S/c1-24-13-14(11-22-24)18-17(19-8-9-20-18)12-23-28(26,27)16-5-3-15(4-6-16)25-10-2-7-21-25/h2-11,13,23H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGHVIPWQOUTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













